1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide
Description
Contextual Significance of Pyrazole (B372694) Heterocycles in Chemical Research
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone structural motif in medicinal and chemical research. researchgate.netmdpi.comsci-hub.senih.gov The pyrazole nucleus is a privileged scaffold, meaning it is a framework that can bind to multiple biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Molecules incorporating this ring system have demonstrated a vast array of biological effects, including anti-inflammatory, antimicrobial, antifungal, anticancer, analgesic, and antiviral properties. researchgate.netmdpi.com
The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to modulate the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity. This has led to the successful development of numerous pyrazole-containing drugs on the market, such as the anti-inflammatory agent Celecoxib. researchgate.net The continued interest in pyrazole derivatives stems from their proven therapeutic potential and the synthetic accessibility of the heterocyclic system. mdpi.comnih.gov
Academic Importance of the Carbothioamide Functional Group
The carbothioamide group, -C(=S)NH2, is a sulfur analog of the carboxamide group and plays a significant role in synthetic and medicinal chemistry. nih.govacs.org Often incorporated as part of a thiourea (B124793) or thiosemicarbazide (B42300) moiety, this functional group is recognized for its ability to act as a key pharmacophore and engage in hydrogen bonding with biological targets. researchgate.net Its presence in a molecule can significantly influence its biological activity profile.
Carbothioamide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. rdd.edu.iq In the context of medicinal chemistry, molecules containing the carbothioamide functional group have been investigated for a wide range of therapeutic applications. Research has shown that compounds possessing this moiety can exhibit potent anticancer, antibacterial, antifungal, antiviral, and antioxidant activities. nih.govacs.orgnih.gov
Current Research Landscape Pertaining to Pyrazole Carbothioamide Derivatives
The combination of the pyrazole core and the carbothioamide functional group has created a class of compounds that is of significant interest to researchers. The current research landscape is characterized by the active design, synthesis, and biological evaluation of novel pyrazole carbothioamide derivatives. acs.orgnih.govnanobioletters.com A common synthetic strategy involves the cyclocondensation reaction of chalcones with thiosemicarbazide or its derivatives to form pyrazoline carbothioamides, which are closely related precursors to pyrazole carbothioamides. rdd.edu.iqnanobioletters.com
These investigations aim to explore and expand the therapeutic potential of this class of molecules. Recent studies have reported promising results, with newly synthesized derivatives showing significant activity in various biological assays. The characterization of these new compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. acs.orgrdd.edu.iqthepharmajournal.com The table below summarizes some of the biological activities reported for various substituted pyrazole carbothioamide derivatives, illustrating the breadth of current research.
| Biological Activity Investigated | Example Derivative Class | Reference |
| Anticancer | Carbothioamide/carboxamide-based pyrazolines | acs.orgnih.gov |
| Antibacterial | N,N-dimethylaminophenyl substituted pyrazole carbothioamides | nanobioletters.com |
| Antifungal | N,N-dimethylaminophenyl substituted pyrazole carbothioamides | nanobioletters.com |
| Anthelmintic | 3,5-disubstituted pyrazole-1-carbothioamides | thepharmajournal.com |
| Antioxidant | 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | rdd.edu.iq |
| MAO Inhibition | 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | nih.gov |
| Anti-Haemophilus | N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | nih.gov |
This table is for illustrative purposes to show the scope of research on the general class of pyrazole carbothioamide derivatives.
Specific Academic Research Focus on 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide
The specific compound this compound is a distinct isomer within the broader class of dimethylated pyrazole carbothioamides. While extensive research exists for the general class, detailed academic studies focusing specifically on the synthesis, characterization, and biological activity of the 1,5-dimethyl-3-carbothioamide isomer are not widely represented in the current scientific literature. Its isomeric counterpart, 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, is more frequently cited as a starting material or a subject of study. chemrxiv.orgchemrxiv.org
The primary information available for this compound is found in chemical databases, which catalog its structural and physical properties. These data confirm its identity and provide a foundation for potential future research into its unique chemical and biological characteristics.
| Property | Data | Reference |
| IUPAC Name | This compound | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| CAS Number | 465514-35-6 | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| Molecular Formula | C6H9N3S | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| Molecular Weight | 155.22 g/mol | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| SMILES | CN1N=C(C=C1C)C(N)=S | matrix-fine-chemicals.commatrix-fine-chemicals.com |
| InChIKey | JKZIEBRXQNOYPY-UHFFFAOYSA-N | matrix-fine-chemicals.commatrix-fine-chemicals.com |
The academic focus on this specific molecule is currently limited, highlighting an opportunity for further investigation to determine if it possesses novel properties distinct from other isomers and the broader class of pyrazole carbothioamides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIEBRXQNOYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazole Carbothioamide Scaffolds
Cyclocondensation Reactions for Pyrazole (B372694) Carbothioamide Core Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrazole carbothioamide core. These reactions typically involve the formation of the pyrazole ring from acyclic precursors. The choice of starting materials dictates the substitution pattern of the final heterocyclic product.
Chalcone-Based Cyclocondensation with Thiosemicarbazide (B42300)
A prevalent method for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiosemicarbazide. researchgate.netresearchgate.netrdd.edu.iqnih.govthepharmajournal.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). thepharmajournal.comresearchgate.net The reaction proceeds via a Michael addition of the thiosemicarbazide to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and dehydration to form the pyrazoline ring. acs.org
The reaction conditions can be varied to optimize the yield and reaction time. For instance, some syntheses are performed under reflux for several hours. rdd.edu.iqthepharmajournal.comacs.org The use of glacial acetic acid as a solvent has also been reported, which can influence the reaction pathway and final product. researchgate.netacs.org
Table 1: Examples of Chalcone-Based Cyclocondensation Reactions This table is interactive. You can sort and filter the data.
| Chalcone Precursor | Base/Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | KOH / Ethanol | 7 h | - | nih.gov |
| Substituted Chalcones | NaOH / Ethanol | 6-8 h | Good | rdd.edu.iq |
| General Chalcones | 40% aq. KOH / Ethanol | 3 h | - | thepharmajournal.com |
| Chalcone derivatives | Thiosemicarbazide / Glacial Acetic Acid | 4-6 h | 65-85 | acs.org |
Reactions Involving 1,3-Diketones and Thiosemicarbazide
The synthesis of 1,5-disubstituted-1H-pyrazole-3-carbothioamides, such as the title compound 1,5-Dimethyl-1H-pyrazole-3-carbothioamide, is effectively achieved through the cyclocondensation of a 1,3-diketone with thiosemicarbazide. Specifically, the reaction of acetylacetone (B45752) with thiosemicarbazide is a direct route to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. chemrxiv.orgchemrxiv.org
This reaction involves the initial condensation of one of the carbonyl groups of the diketone with the hydrazine (B178648) moiety of thiosemicarbazide, followed by an intramolecular cyclization with the second carbonyl group, leading to the formation of the stable aromatic pyrazole ring. The reaction is often catalyzed by acid.
One-Pot Synthesis Approaches for Pyrazole Carbothioamide Derivatives
To enhance synthetic efficiency and reduce waste, one-pot synthesis methodologies have been developed for pyrazole carbothioamide derivatives. These approaches combine multiple reaction steps into a single procedure without the isolation of intermediates.
For example, a one-pot, three-component reaction of a ketone, an aldehyde, and thiosemicarbazide can be employed. researchgate.net This method often involves the in-situ formation of a chalcone, which then reacts with thiosemicarbazide to yield the pyrazoline carbothioamide. Another efficient one-pot synthesis involves the reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate in the presence of a catalyst, yielding highly substituted 1H-pyrazole-1-carbothioamide derivatives in high yields and short reaction times. nih.gov
A notable one-pot synthesis of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives has been reported using 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide as a precursor, which can then be further reacted with various electrophiles. acs.orgastate.edu
Table 2: Examples of One-Pot Syntheses of Pyrazole Carbothioamide Derivatives This table is interactive. You can sort and filter the data.
| Reactants | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 / Solvent-free | 60-70°C | 80-90 | nih.gov |
| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, 1,3-diphenylpropane-1,3-dione | Ethanol or Acetic Acid | Reflux | - | acs.orgastate.edu |
| Chalcones, Hydrazinecarbothioamide hydrochloride | Amberlyst-15 / Acetonitrile | Room Temperature | Good | nanobioletters.com |
Derivatization Strategies for Pyrazole Carbothioamide Analogues
Further structural diversity and modulation of properties can be achieved through the derivatization of the pre-formed pyrazole carbothioamide scaffold. This can involve modifications on the pyrazole ring itself or functionalization at the carbothioamide moiety.
Modification of the Pyrazole Ring System
The pyrazole ring of this compound offers sites for electrophilic substitution. For instance, Vilsmeier-Haak formylation of N-substituted 3,5-dimethyl-1H-pyrazoles can introduce a formyl group at the 4-position of the pyrazole ring. researchgate.net While this reaction was reported for N-alkyl-3,5-dimethylpyrazoles, it suggests a potential route for the functionalization of the pyrazole core in the title compound, provided the carbothioamide group is compatible with the reaction conditions.
Other potential modifications could include nitration or halogenation, which are common electrophilic substitution reactions for pyrazole systems, although specific examples for this compound are not extensively documented.
Functionalization at the Carbothioamide Moiety
The carbothioamide group is a versatile functional handle for further derivatization. The sulfur and nitrogen atoms of the carbothioamide can act as nucleophiles. A common derivatization is the Hantzsch thiazole (B1198619) synthesis, where the pyrazole carbothioamide is reacted with α-haloketones to yield 2-(pyrazol-1-yl)thiazole derivatives. researchgate.netresearchgate.net This reaction involves the initial S-alkylation of the thiocarbonyl group by the α-haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
The amino group of the carbothioamide can also undergo reactions such as acylation or condensation with aldehydes and ketones to form Schiff bases, providing a wide range of possibilities for creating more complex molecules. nih.gov
Exploration of Specific Synthetic Pathways for this compound
The synthesis of this compound can be approached through multi-step pathways, often commencing from more readily available pyrazole precursors. A prevalent and logical strategy involves the initial synthesis of the corresponding carboxamide, which is subsequently converted to the desired carbothioamide. This two-step approach allows for a controlled and efficient route to the target compound.
A primary pathway begins with the preparation of 1,5-dimethyl-1H-pyrazole-3-carboxamide. This intermediate is typically synthesized from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is first activated, commonly by conversion to an acid chloride using a reagent such as thionyl chloride (SOCl₂), and then reacted with ammonia (B1221849) to form the carboxamide. One documented procedure involves refluxing 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by treatment with aqueous ammonia at a reduced temperature to yield 1,5-dimethyl-1H-pyrazole-3-carboxamide. chemicalbook.com
The subsequent and final step is the thionation of the carboxamide to the carbothioamide. This transformation is a common and well-established method in organic synthesis for converting amides into their thio-analogs. Reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently employed for this purpose. The reaction mechanism involves the replacement of the carbonyl oxygen atom with a sulfur atom.
An alternative, though less direct for this specific compound, general methodology for synthesizing pyrazole carbothioamides involves the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with thiosemicarbazide. researchgate.netrdd.edu.iqresearchgate.net This approach is particularly useful for constructing the pyrazoline ring and introducing the carbothioamide functionality in a single step. However, for the synthesis of this compound, this would necessitate a specific chalcone precursor that is not as readily available as the corresponding pyrazole carboxylic acid.
Therefore, the most probable and efficient synthetic route to this compound is the two-step process involving the formation of 1,5-dimethyl-1H-pyrazole-3-carboxamide from its carboxylic acid precursor, followed by thionation.
Table 1: Synthetic Pathway for 1,5-Dimethyl-1H-Pyrazole-3-Carboxamide
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 1 | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux, 2 hours | 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride | - | chemicalbook.com |
| 2 | 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride | Aqueous ammonia (NH₃·H₂O) | 0 °C, stirring | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 81% | chemicalbook.com |
Table 2: General Thionation of Amides to Thioamides
| Starting Material | Thionating Agent | Solvent | Conditions | Product |
| Carboxamide | Lawesson's Reagent | Toluene or Dioxane | Reflux | Carbothioamide |
| Carboxamide | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene | Reflux | Carbothioamide |
Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Dimethyl 1h Pyrazole 3 Carbothioamide
The definitive structural analysis and characterization of 1,5-Dimethyl-1H-pyrazole-3-carbothioamide rely on a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the molecular framework, functional groups, and subtle intra- and intermolecular interactions.
Reactivity and Chemical Transformations of Pyrazole Carbothioamide Systems
Investigation of Tautomerism and Acid-Base Properties
The structural and reactive properties of pyrazole (B372694) carbothioamides are influenced by tautomerism and their ability to act as both acids and bases.
Tautomerism:
Two primary forms of tautomerism are relevant to 1,5-dimethyl-1H-pyrazole-3-carbothioamide: pyrazole ring tautomerism and thioamide-thioimidol tautomerism. Although the N1 position of the pyrazole is substituted with a methyl group, preventing the common 1H-2H tautomerism, functional groups at the C3 and C5 positions can still exist in equilibrium. For related compounds like 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, studies have shown that an equilibrium between the 3-substituted and 5-substituted tautomers exists in solution. nih.gov This suggests that while the title compound is named as a 3-carbothioamide, a minor tautomeric form with the functional group at the C5 position could be present under certain conditions.
The carbothioamide group itself can exhibit thione-thiol tautomerism, existing in equilibrium between the thioamide (thione) form and the thioimidol (thiol) form.
Thioamide (Thione) form: Characterized by a carbon-sulfur double bond (C=S).
Thioimidol (Thiol) form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).
This equilibrium is a known characteristic of molecules containing a thioamide linkage and is crucial for understanding the group's reactivity, particularly its ability to react at either the nitrogen or sulfur atoms. researchgate.net
Acid-Base Properties:
Pyrazole derivatives are generally amphiprotic, meaning they can function as both weak acids and weak bases. mdpi.comchim.it
Basicity: The pyridine-like nitrogen atom at the N2 position of the pyrazole ring has a lone pair of electrons and can be protonated by strong acids, forming a pyrazolium (B1228807) cation. globalresearchonline.net This protonation can alter the reactivity of the ring, making it less susceptible to electrophilic attack. globalresearchonline.net
Acidity: The N-H proton in unsubstituted pyrazoles is weakly acidic. chim.itglobalresearchonline.net In the title compound, this position is methylated. However, the amino group of the carbothioamide substituent also has protons that can be removed by a strong base. Furthermore, the thioimidol tautomer has an acidic S-H proton.
Reactions with Electrophilic and Nucleophilic Reagents
The this compound molecule possesses multiple sites that can react with both electrophiles and nucleophiles. The pyrazole ring itself, the thioamide nitrogen, and the thioamide sulfur can all act as nucleophiles, while the thiocarbonyl carbon is electrophilic.
Reactions with Electrophiles:
The electron-rich pyrazole ring is susceptible to electrophilic attack, which typically occurs at the C4 position. globalresearchonline.net However, the thioamide group is often a more reactive nucleophilic center. The sulfur atom, in particular, is soft and highly nucleophilic, making it a primary site for reactions with soft electrophiles like alkyl halides. This S-alkylation reaction produces a thioimidate salt, which is a key intermediate in many further transformations. The nitrogen atom of the thioamide can also be alkylated or acylated, though S-alkylation is often favored.
Reactions with Nucleophiles:
The primary electrophilic site in the molecule is the carbon atom of the thiocarbonyl group (C=S). It is susceptible to attack by nucleophiles, although it is generally less reactive than the carbonyl carbon of an amide.
In certain contexts, the entire dimethylpyrazolyl group can act as a leaving group in nucleophilic substitution reactions. For instance, when attached to a highly electron-deficient ring system like 1,2,4,5-tetrazine, the 3,5-dimethyl-1H-pyrazol-1-yl moiety can be displaced by various N-nucleophiles such as amines, guanidine, and 5-amino-1H-tetrazole. researchgate.net
Below is a table summarizing the potential reactivity of the compound with generalized reagents.
| Reagent Type | Example Reagent | Potential Site of Reaction | Product Type |
| Electrophile | Alkyl Halide (R-X) | Sulfur Atom | S-Alkyl Thioimidate |
| Electrophile | Acyl Chloride (RCOCl) | Nitrogen/Sulfur Atom | N-Acyl or S-Acyl Derivative |
| Nucleophile | Amine (R-NH₂) | Thiocarbonyl Carbon | Thio-amidine |
| Nucleophile | Hydrazine (B178648) (H₂NNH₂) | Thiocarbonyl Carbon | Thiohydrazide Derivative |
Analysis of Hydrolysis Pathways and Stability
This compound exhibits moderate stability but can be chemically transformed via hydrolysis under certain conditions.
Stability:
The compound is a solid at room temperature and is stable enough to be handled under normal laboratory conditions and used as a reactant in various synthetic procedures, including refluxing in ethanol (B145695). thepharmajournal.com For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place to prevent degradation.
Hydrolysis:
Like other thioamides, pyrazole carbothioamides can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid or amide. The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the thiocarbonyl carbon. This process is generally slower than the hydrolysis of the corresponding amide.
Acid-catalyzed hydrolysis of a similar compound, N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, has been reported, demonstrating that the carbothioamide functional group can be cleaved while leaving the pyrazole ring intact. researchgate.net The general pathway for thioamide hydrolysis proceeds through a tetrahedral intermediate, leading to the eventual elimination of hydrogen sulfide (B99878) and the formation of a carbonyl group.
The expected products from the complete hydrolysis of this compound would be 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, ammonia (B1221849) (or an ammonium (B1175870) salt), and hydrogen sulfide.
Cyclization and Formation of Novel Condensed Heterocyclic Systems
A key application of pyrazole carbothioamides in organic synthesis is their use as precursors for constructing more complex, condensed heterocyclic systems. nih.govsemanticscholar.orgresearchgate.net The carbothioamide moiety is particularly well-suited for cyclization reactions as it contains both nucleophilic (N and S atoms) and electrophilic (C atom) centers, allowing it to react with bifunctional reagents to form new rings.
One of the most common transformations is the reaction with α-halocarbonyl compounds (such as α-haloketones or α-haloesters) to form five-membered thiazole (B1198619) rings, a reaction analogous to the Hantzsch thiazole synthesis. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, followed by an intramolecular condensation between the thioamide nitrogen and the carbonyl group to form the thiazole ring.
For example, the closely related 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide has been shown to react with α-haloketones to yield condensed 1,3,4-thiadiazine derivatives. chemrxiv.org This highlights the utility of the thio-functionalized pyrazole scaffold in building novel bicyclic systems. These cyclization strategies are valuable for creating libraries of complex molecules with potential applications in medicinal chemistry and materials science. chim.itopenreadings.eu
The table below outlines representative cyclization reactions involving pyrazole carbothioamide systems.
| Reagent | Resulting Heterocyclic System |
| α-Haloketone (e.g., phenacyl bromide) | Pyrazolyl-thiazole |
| Hydrazine / Substituted Hydrazine | Pyrazolyl-triazole |
| Bifunctional Electrophiles | Various Condensed Bicyclic Systems |
| Chalcones (in reaction with thiosemicarbazide) | Pyrazoline-1-carbothioamide |
These reactions underscore the importance of this compound as a versatile intermediate for accessing a wide range of novel heterocyclic structures.
Coordination Chemistry of Pyrazole Carbothioamide Ligands
Ligand Design Principles and Chelation Modes
The design of pyrazole (B372694) carbothioamide ligands is centered around the strategic placement of donor atoms to facilitate chelation upon reaction with a metal center. These ligands are part of a broader class of nitrogen-containing heterocyclic compounds that have garnered significant attention in coordination chemistry for their ability to form stable metal complexes. ajgreenchem.comnih.gov
The coordination capability of 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide and related pyrazole carbothioamides is primarily governed by the presence of two key donor atoms: the pyridine-type nitrogen atom of the pyrazole ring and the sulfur atom of the carbothioamide group. ajgreenchem.comekb.eg The pyrazole ring itself is a weak base, and the imine nitrogen (-C=N-) can readily donate its lone pair of electrons to a metal ion. ajgreenchem.com Similarly, the thioamide moiety (-C=S) provides a soft sulfur donor atom, which also participates in coordination by donating its lone pair of electrons to the empty orbitals of metal ions. ekb.eg This dual-donor capability allows these molecules to act as effective chelating agents. ajgreenchem.com The coordination is often accompanied by deprotonation of the ligand, particularly in the presence of certain metal salts and reaction conditions. researchgate.net
Upon complexation, the involvement of these donor atoms is evidenced by shifts in the infrared (IR) spectra of the resulting metal complexes. Specifically, the stretching frequency of the –C=N– group within the pyrazole ring and the thioamide –C=S group shift to lower wavenumbers, indicating their participation in bonding with the metal ion. ekb.eg Concurrently, new weak bands appear in the far-IR region, which are assigned to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) coordination bonds. ajgreenchem.comekb.eg
The simultaneous coordination of both the pyrazole nitrogen and the thioamide sulfur to a single metal center results in the formation of a stable five-membered chelate ring. ajgreenchem.comekb.eg This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The formation of these rings is a critical aspect of the coordination chemistry of pyrazole carbothioamide ligands. The bidentate nature of these ligands, utilizing one nitrogen and one sulfur atom (N,S-donation), is a common and well-established coordination mode. ajgreenchem.comresearchgate.net
While bidentate chelation is predominant, the fundamental pyrazole structure can be incorporated into larger, multidentate ligands. This can lead to the formation of polynuclear complexes where the pyrazolate anion acts as a bridge between two metal centers. uninsubria.itnih.gov However, for simple ligands like this compound, mononuclear complexes featuring the characteristic five-membered chelate ring are the most commonly observed structures.
Synthesis and Characterization of Metal Complexes
Metal complexes of pyrazole carbothioamides are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695). ekb.egresearchgate.net The resulting solid complexes can then be isolated and characterized using a variety of analytical and spectroscopic techniques.
Pyrazole carbothioamide ligands have been shown to form complexes with a wide array of first and second-row transition metals. Studies have documented the synthesis of complexes with Co(II/III), Ni(II), Cu(II), and Zn(II). ajgreenchem.comekb.egrsc.orgrsc.org The complexation reactions often proceed with a 2:1 ligand-to-metal molar ratio. ajgreenchem.com Research has also extended to other metals, including Cr(III), Mo(II), Pd(II), and Pt(II), demonstrating the broad applicability of these ligands in coordination chemistry. researchgate.net The specific nature of the metal ion, its oxidation state, and the counter-anion can influence the stoichiometry and structure of the final complex. researchgate.net For instance, the reaction of 3,5-dimethyl-1-thiocarboxamidepyrazole with various nickel(II) salts showed that the anion plays a role in the course of the reaction. researchgate.net
The coordination geometry of the resulting metal complexes is determined by the nature of the metal ion, its coordination number, and the steric and electronic properties of the ligand. Common geometries observed for complexes with pyrazole carbothioamide ligands include octahedral, tetrahedral, and square planar. ajgreenchem.comekb.eg For example, analytical data for complexes of Co(II), Ni(II), and Cu(II) with a pyrazoline carbothioamide ligand suggested an octahedral environment, whereas the corresponding Zn(II) complex adopted a tetrahedral geometry. ekb.eg In another study, a diamagnetic Ni(II) complex was found to have a square planar geometry. ajgreenchem.com The determination of these geometries is typically achieved through a combination of electronic spectroscopy (UV-Vis), magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction. nih.govnih.gov
Spectroscopic and magnetic studies are crucial for elucidating the structure and bonding within these metal complexes.
Infrared (IR) Spectroscopy: As mentioned previously, IR spectroscopy provides direct evidence of ligand coordination. The key vibrational bands associated with the pyrazole and carbothioamide groups are monitored for shifts upon complexation.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Implication |
| Pyrazole C=N Stretch | ~1581 | 1550-1530 | Coordination of pyrazole nitrogen ekb.eg |
| Thioamide C=S Stretch | ~1065 | 1035-1075 | Coordination of thioamide sulfur ekb.eg |
| M-N Vibration | - | 460-594 | Formation of metal-nitrogen bond ajgreenchem.comekb.eg |
| M-S Vibration | - | 375-450 | Formation of metal-sulfur bond ajgreenchem.comekb.eg |
Electronic (UV-Vis) Spectroscopy and Magnetic Properties: The electronic spectra and magnetic moments of the complexes provide valuable information about the coordination geometry around the central metal ion. The d-d electronic transitions observed in the UV-Vis spectra are characteristic of the specific geometry. Magnetic susceptibility measurements help to determine the number of unpaired electrons, which further supports the assigned geometry. ajgreenchem.comekb.eg
| Metal Ion | Geometry | Magnetic Moment (B.M.) | Typical UV-Vis Bands (d-d transitions) |
| Co(II) | Octahedral | ~4.8-5.2 | Three bands corresponding to ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, and ⁴T₁g → ⁴T₁g(P) transitions. |
| Ni(II) | Octahedral | ~2.8-3.5 | Three bands corresponding to ³A₂g → ³T₂g, ³A₂g → ³T₁g, and ³A₂g → ³T₁g(P) transitions. |
| Ni(II) | Square Planar | 0 (Diamagnetic) | Bands corresponding to transitions from ³A₂g to higher energy states. |
| Cu(II) | Octahedral | ~1.7-2.2 | A single broad band corresponding to the ²E_g → ²T₂g transition. |
| Zn(II) | Tetrahedral | 0 (Diamagnetic) | No d-d transitions observed. |
Note: The specific values for magnetic moments and UV-Vis absorptions can vary depending on the exact ligand and metal salt used.
Applications of Metal Complexes in Catalysis and Inorganic Crystal Engineering
Metal complexes derived from pyrazole carbothioamide ligands have emerged as promising candidates in the realms of catalysis and inorganic crystal engineering. The unique structural and electronic properties endowed by the pyrazole and carbothioamide moieties contribute to their efficacy in these fields.
In the domain of catalysis , these complexes have demonstrated activity in a variety of organic transformations. For instance, cobalt complexes featuring pyrazole ligands have been successfully employed as catalyst precursors for the peroxidative oxidation of cyclohexane. mdpi.com The catalytic prowess of pyrazole-based complexes extends to carbon-carbon coupling reactions, a cornerstone of modern synthetic chemistry. ajgreenchem.com The adaptability of the pyrazole framework allows for the fine-tuning of the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity. ajgreenchem.com Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) pincer ligands have shown promise in the acceptorless dehydrogenation of alcohols to aldehydes, a process that generates dihydrogen as the only byproduct, aligning with the principles of green chemistry. Protic pyrazole complexes, in particular, have been investigated for their role in various catalytic transformations, where the NH group of the pyrazole ring can participate in proton-coupled electron transfer processes, influencing the reaction mechanism. researchgate.net
Inorganic crystal engineering leverages the predictable coordination behavior of ligands to construct well-defined solid-state architectures. Pyrazole-containing ligands are particularly adept in this area due to their ability to form robust hydrogen bonds and coordinate to metal centers in various modes. ajgreenchem.com The combination of pyrazole and carboxylate functionalities in mixed-ligand systems has been exploited to create coordination polymers with diverse topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. researchgate.net The resulting metal-organic frameworks (MOFs) can exhibit properties such as porosity and luminescence, making them suitable for applications in gas storage and separation. The self-assembly processes are often directed by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, highlighting the importance of the ligand's structural features in dictating the final architecture of the supramolecular assembly. nih.gov
Coordination Behavior of this compound as a Ligand
While the broader class of pyrazole carbothioamide ligands has been explored in coordination chemistry, specific and detailed research on the coordination behavior of this compound with a variety of metal ions remains a developing area of investigation. Based on the known coordination chemistry of analogous pyrazole derivatives, several potential coordination modes can be anticipated for this ligand.
The this compound ligand possesses multiple potential donor sites: the pyrazole ring nitrogen atoms and the sulfur and nitrogen atoms of the carbothioamide group. The coordination behavior will be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.
Typically, pyrazole ligands can coordinate to a metal center through the pyridine-type nitrogen atom (N2). The carbothioamide moiety introduces a bidentate chelation possibility, involving the sulfur atom and the exocyclic nitrogen atom, forming a stable five- or six-membered chelate ring with the metal ion. This N,S-bidentate coordination is a common feature for ligands containing a thioamide group.
Studies on structurally related pyrazole-carboxamide ligands, such as 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide, have revealed their ability to form mononuclear and dinuclear complexes with transition metals like nickel(II) and cadmium(II). mdpi.com In these cases, coordination often occurs through the pyrazole nitrogen and the amide oxygen. By analogy, it is highly probable that this compound would exhibit a similar chelating behavior through the pyrazole nitrogen and the thioamide sulfur atom.
Furthermore, the potential for bridging coordination exists, where the ligand could link two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging could occur through the pyrazole ring or the carbothioamide group, depending on the specific steric and electronic requirements of the metal centers. The presence of the two methyl groups on the pyrazole ring will also exert a steric influence on the coordination geometry around the metal ion.
To definitively elucidate the coordination behavior of this compound, further research involving the synthesis and single-crystal X-ray diffraction analysis of its metal complexes is necessary. Such studies would provide precise information on bond lengths, bond angles, and coordination modes, thereby enabling a deeper understanding of its potential as a ligand in the design of new catalytic systems and functional inorganic materials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations for studying pyrazole (B372694) derivatives. eurasianjournals.com It is widely used to determine optimized geometries, vibrational frequencies, and electronic properties. jcsp.org.pkiaea.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method, often paired with basis sets like 6-311+G** or 6-311G(d,p), to achieve a balance between computational cost and accuracy. tandfonline.comnih.govtandfonline.com
The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation (the equilibrium geometry). For pyrazole-carbothioamide derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. tandfonline.com Studies on various pyrazole-carboxamides and carbothioamides have shown that the theoretical parameters calculated via DFT are in good agreement with experimental data obtained from X-ray crystallography. tandfonline.comuomphysics.net This validation confirms that the computational model accurately represents the molecular structure.
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies are compared with experimental spectra to confirm the molecular structure. nih.gov For a detailed understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. nih.govsemanticscholar.org PED allows for the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov
In studies of 3,5-dimethyl pyrazole (the core of the target compound), characteristic vibrations have been thoroughly assigned. nih.gov For example:
Methyl Group Vibrations: Asymmetric and symmetric stretching modes of the CH3 groups are typically predicted and observed in the 2900-3000 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric deformation modes appear around 1450 cm⁻¹ and 1390 cm⁻¹, respectively. derpharmachemica.com
Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic deformation vibrations that are observed experimentally and confirmed theoretically at lower frequencies, such as around 634 cm⁻¹. derpharmachemica.com
Carbothioamide Group Vibrations: The C=S stretching vibration is a key marker for the carbothioamide moiety and is typically found in the 1330-1360 cm⁻¹ region in related pyrazoline derivatives. acs.orgnih.gov The NH2 group of the thioamide will show characteristic stretching vibrations above 3200 cm⁻¹. acs.orgnih.gov
The strong correlation between the scaled theoretical frequencies and the experimental FTIR and FT-Raman data provides robust confirmation of the structural and vibrational characteristics of the molecule. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For various pyrazole-carboxamide derivatives, this energy gap has been calculated to understand their electronic and charge transfer properties. jcsp.org.pk A smaller gap can suggest better electron delocalization character. iaea.org
Interactive Data Table: HOMO-LUMO Energies of Related Pyrazole Derivatives Note: Values are for different pyrazole derivatives and are illustrative of the typical energy ranges.
| Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene] hydrazide derivative | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene] hydrazide derivative | -5.56 | -1.24 | 4.32 | jcsp.org.pk |
| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | -5.63 | -1.41 | 4.22 | jcsp.org.pk |
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | -6.19 | -2.73 | 3.46 | derpharmachemica.com |
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution and reactivity sites of a molecule. uomphysics.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential (electron-poor areas) and are susceptible to nucleophilic attack.
Green regions represent neutral potential.
For pyrazole-carbothioamide derivatives, MEP maps typically show the most negative potential (red) located around the sulfur and oxygen (if present) atoms, identifying them as primary sites for hydrogen bond acceptance. mdpi.comresearchgate.net The positive potential (blue) is often found around the N-H protons of the thioamide group, highlighting their role as hydrogen bond donors. mdpi.com These maps are invaluable for predicting intermolecular interactions, such as how a ligand might bind to a protein's active site. uomphysics.netmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov A simulation running for a duration such as 50 or 100 nanoseconds can reveal whether the ligand remains stably bound within the active site or if it dissociates. nih.govresearchgate.net
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A low and stable RMSD value over the simulation time suggests the complex is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High fluctuation can point to flexible regions of the protein or instability in the ligand's binding mode. researchgate.net
Studies on pyrazole derivatives have used MD simulations to confirm the stability of docked conformations in the active sites of targets like carbonic anhydrase and Hsp90α, showing minor conformational changes and fluctuations and thereby validating the docking results. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. biointerfaceresearch.com For pyrazole-carbothioamide derivatives, docking studies have been performed against a wide range of biological targets to explore their therapeutic potential. acs.orgnih.govresearchgate.netacs.org
Docking algorithms calculate a score, often expressed as a binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the receptor. biointerfaceresearch.com A lower (more negative) binding energy generally indicates a more favorable and stable interaction.
Beyond the score, docking reveals the specific binding mode, detailing the intermolecular interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the thioamide NH2 group as a donor and the sulfur atom as an acceptor.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the pyrazole or other aromatic rings) and hydrophobic pockets in the receptor.
π-π Stacking: Aromatic ring stacking interactions.
Interactive Data Table: Molecular Docking Results for Pyrazole-Carbothioamide Derivatives
| Derivative Class | Biological Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Pyrazole-1-carbothioamide nucleoside | Thymidylate Synthase (1HVY) | -7.9 | Asp181, Tyr214, Ser183 | researchgate.netbiointerfaceresearch.com |
| Pyrazoline-carbothioamide | DNA Hexamer (1Z3F) | -8.9 | dG(4), dC(9), dA(3) | acs.orgnih.gov |
| Pyrazoline-carbothioamide | Sterol 14α-demethylase (5JLC) | -9.1 | Tyr118, His313, Phe236 | tandfonline.com |
| 1H-pyrazole-1-carbothioamide | EGFR Kinase | -7.6 to -9.0 (Designed compounds) | Met793, Leu718, Gly796 | acs.org |
| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | -8.72 (Docking Score) | His94, His96, His119, Thr200 | nih.gov |
These computational studies collectively provide a deep, multi-faceted understanding of the properties of dimethyl-pyrazole-carbothioamides, guiding further experimental work in the development of new and effective molecules.
Investigation of Interactions with Biomolecular Targets (e.g., Enzymes, Nucleic Acids)
Computational docking is a key method used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For the broader family of pyrazole-carbothioamide derivatives, numerous molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes and their ability to interact with DNA.
For instance, different series of 1H-pyrazole-1-carbothioamide derivatives have been computationally evaluated as potential inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) kinase, a protein implicated in cancer. nih.govacs.orgnih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic contacts, between the pyrazole core, the carbothioamide group, and amino acid residues within the enzyme's active site. Similarly, other research has explored the interactions of pyrazoline-carbothioamide analogues with DNA, suggesting potential modes of binding. nih.govacs.org
However, no specific molecular docking or molecular dynamics simulation studies focusing on 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide against specific biological targets like enzymes or nucleic acids have been found in the reviewed literature. The influence of the precise 1,5-dimethyl substitution pattern on binding affinity and selectivity for any given biomolecular target remains uninvestigated.
Conformational Analysis and Internal Rotation Barriers
Conformational analysis provides insight into the three-dimensional shapes a molecule can adopt, which is critical for its interaction with biological targets. This involves studying the rotation around single bonds and calculating the energy barriers between different conformations (rotamers).
While general principles of molecular mechanics can be applied, specific computational studies detailing the conformational preferences and the energy barriers for internal rotation of the methyl and carbothioamide groups of this compound are absent from the scientific literature. Research on other, more complex pyrazole derivatives has utilized methods like Density Functional Theory (DFT) to determine stable conformers and investigate rotational barriers, for example, around C-N or C-S bonds. iu.edu.sa Such analyses for this compound would be necessary to understand its structural dynamics, but this research has yet to be published.
Theoretical Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.
Numerous QSAR studies have been successfully developed for various series of pyrazole and pyrazoline derivatives to understand the structural requirements for activities like anticancer, anti-inflammatory, and antimicrobial effects. nih.govmsjonline.orgej-chem.orgresearchgate.netmdpi.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related compounds and then using statistical methods to build a predictive model.
Although this compound could theoretically be included as a data point in a broader QSAR study of pyrazole-carbothioamides, no published research has specifically detailed its contribution to such a model or used it as a scaffold for developing a QSAR. The specific electronic and steric contributions of its two methyl groups to a predictive activity model are therefore not computationally defined.
Molecular Mechanisms of Biological Interaction and Structure Activity Relationship Sar Studies
Investigation of Molecular Targets for Pyrazole (B372694) Carbothioamide Derivatives
Research has identified several key molecular targets for this class of compounds, including enzymes, DNA, and cellular receptors. The carbothioamide group, in particular, is noted for its role in these interactions. researchgate.net
Derivatives of pyrazole carbothioamide have demonstrated notable inhibitory effects against a range of enzymes critical to various physiological and pathological processes.
α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes. nih.gov Pyrazole derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase. nih.govnanobioletters.com For instance, synthesized pyrazole-phthalazine hybrids exhibited excellent inhibition against yeast α-glucosidase, with IC50 values ranging from 13.66 to 494 µM, significantly more potent than the standard drug Acarbose (IC50 = 720.18 µM). nih.gov Similarly, certain pyrazole derivatives showed strong α-amylase inhibition, with one compound demonstrating a remarkable 90.04% inhibition at a concentration of 100 μg/mL. rsc.org Molecular docking studies suggest that these inhibitory actions are driven by bonding interactions within the active site of the enzymes, similar to those of known inhibitors like acarbose. rsc.org
Xanthine Oxidase (XO): This enzyme plays a role in conditions like gout. Pyrazole derivatives have been identified as remarkable inhibitors of XO. One study found that 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol exhibited a potent XO inhibitory activity with an IC50 value of 10.75 µM, surpassing the standard allopurinol (B61711) (IC50 = 14.41 µM). nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy. nih.gov Several pyrazole derivatives, particularly those with a carbothioamide tail, have been developed as potent EGFR kinase inhibitors. nih.gov Specific pyrazole-linked pyrazoline derivatives with a carbothioamide group inhibited EGFR kinase with IC50 values of 1.66 µM and 1.9 µM. nih.gov Another study on pyrazole-thiadiazole hybrids identified a compound with an exceptionally low EGFR inhibitory IC50 value of 0.024 µM. afsu.edu.tr Docking studies indicate these compounds bind to the ATP binding site's hinge region, mimicking the action of established drugs like gefitinib. nih.gov
Cholinesterase: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. nih.gov Pyrazole derivatives have emerged as potent AChE inhibitors. researchgate.net One study reported a pyrazoline derivative with an IC50 value of 0.040 μM against AChE. nih.gov Another series of N-substituted pyrazole derived α-aminophosphonates showed even greater potency, with IC50 values as low as 0.017 µM. nih.gov Kinetic and docking studies suggest a mixed-type inhibition, with the compounds acting as dual-site inhibitors. nih.govtandfonline.com
| Enzyme | Derivative Class | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| α-Glucosidase | Pyrazole-phthalazine hybrid | 13.66 | Acarbose | 720.18 |
| Xanthine Oxidase | Aminotriazole-substituted pyrazole | 10.75 | Allopurinol | 14.41 |
| EGFR | Pyrazole-linked pyrazoline carbothioamide | 1.66 | - | - |
| EGFR | Pyrazole-thiadiazole hybrid | 0.024 | - | - |
| Acetylcholinesterase (AChE) | Pyrazoline derivative | 0.040 | Donepezil | 0.021 |
| Acetylcholinesterase (AChE) | Pyrazole α-aminophosphonate | 0.017 | Tacrine | >0.055 |
DNA is a primary intracellular target for many therapeutic agents. acs.org Pyrazole carbothioamide derivatives have been shown to interact with DNA through non-covalent mechanisms, including groove binding and intercalation. nih.govresearchgate.net Spectroscopic and voltammetric studies have confirmed these interactions with calf thymus DNA (ct-DNA). researchgate.netekb.eg
The binding affinity is quantified by the intrinsic binding constant (Kb). For example, two carbothioamide-based pyrazoline analogs demonstrated Kb values of 3.8 × 10⁴ M⁻¹ and 1.3 × 10⁴ M⁻¹, respectively. acs.org Another study on a 1H-pyrazole-3-carboxamide derivative reported a high DNA-binding affinity with a K value of 1.06×10⁵ M⁻¹. nih.gov These interactions can lead to conformational changes in the DNA structure, as evidenced by fluorescence spectroscopy showing a significant decrease in the emission intensity of the ethidium (B1194527) bromide-DNA complex. nih.gov Furthermore, some derivatives have demonstrated the ability to cleave supercoiled plasmid DNA, suggesting that their biological effects may be attributed to DNA damage that inhibits the proliferation of malignant cells. nih.gov
| Derivative Class | Binding Constant (Kb or K) (M⁻¹) | Mode of Interaction |
|---|---|---|
| Carbothioamide-based pyrazoline analog 3a | 3.8 x 10⁴ | Groove Binding/Intercalation |
| Carbothioamide-based pyrazoline analog 3h | 1.3 x 10⁴ | Groove Binding/Intercalation |
| 1H-pyrazole-3-carboxamide (pym-5) | 1.06 x 10⁵ | Minor Groove Binding |
| 5-[4-(dimethylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-1-carbothioamide | 7.8 x 10³ | Intercalation |
Beyond enzymes and DNA, pyrazole derivatives also interact with specific cellular receptors. Molecular modeling studies have been employed to explore these interactions. For instance, pyrazole derivatives have been investigated as ligands for the Cannabinoid Type 2 (CB2) receptor. A 3D-QSAR model was developed to understand the affinity, showing a preference for hydrophobic/nonpolar functional groups at the N4 position of the pyrazolo[4,3-b]pyridine system.
Structure-Activity Relationship (SAR) Methodologies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole derivatives by systematically modifying their chemical structure. nih.govnih.gov These studies correlate specific structural features with the observed pharmacological effects. researchgate.net
The type and position of substituents on the pyrazole ring and associated phenyl groups profoundly influence the molecule's biological activity. researchgate.netrsc.org
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can significantly alter binding affinity and efficacy. For antimicrobial activity, electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) on the phenyl ring have been shown to enhance activity. nanobioletters.comrsc.org For anticancer activity against EGFR, a trifluoromethyl group at the para position of a phenyl ring resulted in the most potent compound in one series. mdpi.com
Steric Factors: The size and position of substituents also play a critical role. nih.gov For instance, in a series of meprin α inhibitors, replacing a phenyl group on the pyrazole ring with smaller methyl or benzyl (B1604629) groups decreased inhibitory activity, while a bulkier cyclopentyl group maintained similar activity. nih.gov This indicates that the size and shape of the substituent must be complementary to the target's binding pocket. researchgate.net
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is often crucial for potent biological activity. The carbothioamide moiety itself provides hydrogen bond donor (N-H) and acceptor (S) sites. researchgate.net The loss of a hydrogen bond donor feature in one series of NAAA inhibitors led to a complete loss of inhibitory effect, highlighting its critical role in protein binding.
The three-dimensional arrangement of a molecule (its conformation) is a key determinant of its ability to bind to a biological target. researchgate.net Molecular docking and dynamics simulations are powerful tools used to predict the binding behavior and affinity of ligands. mdpi.comresearchgate.net
The conformation of pyrazole derivatives dictates how well they fit into the active site of an enzyme or the binding pocket of a receptor. For example, docking studies of EGFR inhibitors revealed that active compounds could bind to the hinge region of the ATP binding site in a pose similar to standard drugs. nih.gov The stability of this binding conformation, often assessed through molecular dynamics simulations, is crucial for sustained inhibitory activity. mdpi.comrsc.org
Mechanistic Insights into Antiproliferative Interactions (e.g., DNA-binding)
The antiproliferative effects of pyrazole-containing compounds are often attributed to their interactions with key cellular macromolecules, including DNA. Studies on various pyrazole derivatives suggest that DNA can be a significant target for this class of compounds, leading to the disruption of cellular processes and induction of cell death in cancer lines.
Research into novel 1H-pyrazole-3-carboxamide derivatives, which are structurally related to 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide, has shed light on the potential for these molecules to bind to DNA. nih.gov A study investigating a series of these carboxamide derivatives revealed that they could interact with DNA, with a DNA minor groove binding model being proposed. nih.govjst.go.jp This interaction was further substantiated by electronic absorption spectroscopy and viscosity measurements. nih.gov
One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a high DNA-binding affinity. nih.govjst.go.jp This interaction was significant enough to cause a substantial decrease in the emission intensity of an ethidium bromide-calf thymus DNA complex, indicating a strong influence on DNA conformation. nih.govjst.go.jp Furthermore, this compound was shown to induce cleavage of supercoiled plasmid pBR322 DNA, providing evidence of its DNA-damaging capabilities. nih.govjst.go.jp Such findings strongly suggest that the antiproliferative activity of these pyrazole derivatives may be, at least in part, due to their ability to target and damage DNA. nih.gov
Similarly, studies on pyrazoline analogs featuring carbothioamide and carboxamide moieties have indicated that their anticancer activity may be linked to DNA binding. acs.org Spectroscopic and voltammetric studies on certain carbothioamide-based pyrazoline derivatives have suggested an intercalative mode of interaction with calf thymus DNA (Ct-DNA). tandfonline.com These noncovalent binding interactions are thought to contribute to their cytotoxic effects against various cancer cell lines, including human lung (A549) and cervical (HeLa) cancer cells. acs.orgnih.gov
While these studies were not conducted on this compound itself, the consistent findings across these structurally related compounds support the hypothesis that DNA is a plausible target for its potential antiproliferative activity. The pyrazole ring, being an electron-rich system, could facilitate π–π stacking interactions with DNA bases, which is a common feature of DNA-binding molecules. jst.go.jp
| Compound Class | Key Findings | Potential Mechanism of Action | Reference |
| 1H-Pyrazole-3-carboxamide derivatives | High DNA-binding affinity, particularly in the minor groove; induction of DNA cleavage. | Interference with DNA replication and transcription, leading to apoptosis. | nih.govjst.go.jp |
| Pyrazoline-carbothioamide analogs | Noncovalent, intercalative binding to calf thymus DNA. | Disruption of DNA structure and function, contributing to cytotoxicity. | acs.orgtandfonline.com |
Molecular Basis of Antimycobacterial Interactions and Docking Analysis
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Pyrazole derivatives, including those with a carbothioamide functional group, have been explored for their antimycobacterial potential. Molecular docking studies have been instrumental in elucidating the possible molecular targets and binding interactions of these compounds within the mycobacterial cell.
Although specific docking studies for this compound were not found, research on other pyrazole-1-carbothioamide derivatives has identified potential enzyme targets. In silico molecular docking studies of various N-bridged pyrazole-1-phenylthiazoles, which share the pyrazole-carbothioamide core, have been conducted to understand their structure-activity relationships. nih.gov While this particular study focused on anticancer activity, the approach is widely used to identify potential targets in various pathogens.
In the context of antimycobacterial research, molecular docking has been employed to predict the binding affinity of pyrazole derivatives to essential mycobacterial enzymes. For instance, in a study of pyrazole-1-carbothioamide nucleosides, molecular docking was used to investigate their interaction with thymidylate synthase, a crucial enzyme in DNA synthesis. biointerfaceresearch.com The results indicated that some of these compounds could potentially inhibit this enzyme, thereby exerting their cytotoxic effects. biointerfaceresearch.com
The general findings from such studies on related compounds suggest that the pyrazole-carbothioamide scaffold can fit into the active sites of various enzymes, forming hydrogen bonds and other non-covalent interactions with key amino acid residues. This binding can lead to the inhibition of the enzyme's function, which in turn disrupts essential metabolic pathways of the bacterium, ultimately leading to its death. The specific interactions and the targeted enzyme would, however, be dependent on the complete structure of the molecule .
| Compound Class | Potential Enzyme Target | Predicted Interactions | Significance |
| Pyrazole-1-carbothioamide nucleosides | Thymidylate Synthase | Binding within the active site, potentially inhibiting enzyme function. | Disruption of DNA synthesis, leading to cytotoxic effects against cancer cells, a mechanism that could be relevant for antimycobacterial activity. |
| N-bridged pyrazole-1-phenylthiazoles | Not specified for antimycobacterial activity | High binding affinity to protein kinases (in anticancer studies). | Highlights the potential of the pyrazole-carbothioamide scaffold to bind to enzymatic targets. |
It is important to reiterate that the mechanistic insights and docking analyses presented here are based on studies of structurally related compounds. Direct experimental evidence for this compound is necessary to definitively determine its molecular mechanisms of biological interaction.
Future Perspectives in Research on Pyrazole Carbothioamide Compounds
Exploration of Novel Synthetic Methodologies for Structural Diversity
The future of synthesizing pyrazole (B372694) carbothioamides is geared towards methodologies that are not only efficient but also environmentally benign and capable of generating vast structural diversity. Traditional methods, often relying on harsh conditions and hazardous solvents, are progressively being replaced by innovative "green" chemistry approaches. researchgate.net
Key future directions include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques offer significant advantages over conventional heating, including drastically reduced reaction times and improved product yields. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives, which share a core heterocyclic system, has been shown to be significantly faster under microwave irradiation compared to conventional methods. nih.gov
Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts and environmentally friendly solvents like water or ethanol (B145695) is a major thrust. researchgate.netjetir.org Research into catalysts such as ammonium (B1175870) chloride and nano-catalysts for pyrazole synthesis highlights a move towards more sustainable chemical processes. jetir.orgpharmacognosyjournal.net
Solvent-Free Conditions: One of the most promising green approaches involves conducting reactions under solvent-free conditions, often facilitated by organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.com This not only minimizes environmental impact but can also lead to shorter reaction times and high yields. tandfonline.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is ideal for rapidly building libraries of diverse pyrazole carbothioamide analogues for screening. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Use of microwave irradiation for heating. | Rapid reaction times (minutes vs. hours), higher yields, energy efficient. | nih.gov |
| Ultrasound-Assisted | Application of ultrasonic waves to promote reaction. | Enhanced reaction rates, improved yields, milder conditions. | nih.gov |
| Green Catalysis | Employing non-toxic, reusable catalysts (e.g., nano-catalysts, bio-organic catalysts). | Reduced environmental waste, lower cost, high catalytic activity. | researchgate.netpharmacognosyjournal.net |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with a recyclable medium like TBAB. | Eliminates solvent waste, simplified workup, often faster reactions. | tandfonline.com |
Application of Advanced Characterization Techniques for Intricate Structural Features
While standard techniques like NMR, IR, and mass spectrometry remain fundamental, the increasing complexity of synthesized pyrazole derivatives necessitates the use of more advanced characterization methods. Future research will rely on these techniques to resolve subtle structural details, such as isomerism and tautomerism, which can be critical for biological activity.
A significant area of development is Solid-State NMR (ssNMR) Spectroscopy . For nitrogen-rich heterocycles like pyrazoles, differentiating between isomers can be challenging with conventional solution NMR. atmire.comnih.gov Advanced ssNMR experiments, such as 13C{14N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR), can function as an "attached nitrogen test". nih.goviastate.eduacs.org This technique allows for the unambiguous identification of carbon atoms directly bonded to nitrogen, providing a powerful tool to distinguish between isomers where the nitrogen atom's position varies within the heterocyclic ring. atmire.comnih.govresearchgate.net This method is particularly valuable for confirming the structure of novel compounds and for quality control in synthetic processes.
Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level
A profound understanding of how pyrazole carbothioamides interact with their biological targets at an atomic level is crucial for rational drug design. Future research will move beyond static pictures of binding to explore the dynamic and mechanistic aspects of these interactions.
Quantum Mechanical (QM) Studies: QM methods, particularly Density Functional Theory (DFT), are becoming indispensable for elucidating reaction mechanisms and understanding the electronic structure of molecules. eurasianjournals.comacs.org DFT can be used to study the regioselectivity of cycloaddition reactions in pyrazole synthesis and to investigate the tautomeric equilibria that are characteristic of the pyrazole ring. acs.orgnih.gov Understanding the stability of different tautomers is vital, as it can significantly influence a molecule's hydrogen bonding capacity and, consequently, its interaction with a biological target. nih.gov
Mechanistic Investigations of Synthesis: Detailed mechanistic studies of novel synthetic routes, such as the oxidation-induced N–N coupling of diazatitanacycles to form pyrazoles, provide fundamental insights that can be used to optimize reaction conditions and expand the scope of these methods. rsc.org
Probing Intermolecular Interactions: The self-association of pyrazole derivatives through hydrogen bonding to form dimers, trimers, and other oligomers can be studied both theoretically and experimentally. mdpi.com Understanding these interactions, particularly in the presence of solvent molecules like water, is key to predicting how these compounds will behave in a physiological environment. mdpi.com
Development of Advanced Computational Models for Predictive Research and Design
Computational chemistry is evolving from a supportive role to a predictive powerhouse in drug discovery. For pyrazole carbothioamides, advanced computational models will accelerate the identification of promising lead compounds and help in refining their properties.
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are increasingly being used to build predictive models for bioactivity. nih.govijcrt.org By training on large datasets of known compounds and their activities, these models can screen virtual libraries of novel pyrazole derivatives to identify candidates with a high probability of being active against a specific target. github.comresearchgate.net This approach significantly reduces the time and cost associated with high-throughput screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced QSAR techniques, such as fragment-based QSAR, allow researchers to understand the relationship between specific molecular fragments and their contribution to biological activity. nih.gov This provides actionable insights for optimizing lead compounds by modifying their structure in a targeted manner. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static information from molecular docking. eurasianjournals.com These simulations can assess the stability of binding modes and reveal key interactions that are maintained over time, offering a more realistic picture of the molecular recognition process. acs.org The integration of MD with QM calculations (QM/MM methods) will offer even greater accuracy in predicting binding energies and reaction pathways.
| Computational Model | Application in Pyrazole Research | Key Benefit | Reference |
|---|---|---|---|
| Machine Learning (ML) | Predicting bioactivity (e.g., pIC50) of novel compounds. | Rapid virtual screening of large chemical libraries. | nih.govijcrt.org |
| Fragment-Based QSAR | Identifying the contribution of specific molecular fragments to biological activity. | Provides clear guidance for lead optimization. | nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. | Assesses binding stability and identifies persistent interactions. | eurasianjournals.com |
| Quantum Mechanics (DFT) | Investigating reaction mechanisms, electronic structures, and tautomeric stability. | High-accuracy understanding of chemical reactivity and structure. | eurasianjournals.comnih.gov |
Design of Specific Ligands for Targeted Molecular Modulation
The ultimate goal of research into medicinal compounds like 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide is the design of specific ligands that can modulate the function of biological targets with high potency and selectivity. The pyrazole scaffold has proven to be a critical component in many targeted therapies, particularly kinase inhibitors. mdpi.com
Future strategies will focus on:
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a potent lead compound. acs.org The pyrazole core itself is an excellent fragment for targeting the ATP-binding site of kinases, providing a strong anchor point for further chemical elaboration. mdpi.comacs.org
Ligand-Based Design: When the 3D structure of a target is unknown, ligand-based methods like pharmacophore modeling and QSAR can be used. nih.gov By analyzing the chemical features of known active pyrazole derivatives, a pharmacophore model can be built to guide the design of new molecules with the essential properties for activity. nih.gov
Structure-Based Design: With an increasing number of protein crystal structures available, structure-based design is a powerful tool. This involves using molecular docking and MD simulations to design ligands that fit precisely into the target's binding site, maximizing favorable interactions and ensuring high selectivity. researchgate.net This approach has been instrumental in developing pyrazole-based inhibitors for targets like cyclooxygenase-2 (COX-2) and various protein kinases. mdpi.comnih.gov
By integrating these advanced synthetic, analytical, and computational strategies, future research on this compound and related compounds will undoubtedly lead to the development of novel therapeutic agents with enhanced efficacy and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
